molecular formula C30H27NO3 B4303095 3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE

3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE

Cat. No.: B4303095
M. Wt: 449.5 g/mol
InChI Key: QRFJIXQSKWMRLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is a complex organic compound that belongs to the acridine family. Acridines are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with DNA and other biological molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE typically involves multi-step organic reactions. The starting materials often include acridine derivatives and various substituted benzene rings. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are likely to involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE involves its interaction with biological molecules such as DNA and proteins. It can intercalate between DNA base pairs, disrupting the normal function of the DNA and leading to various biological effects. This interaction is facilitated by the planar structure of the acridine moiety, which allows it to fit snugly between the base pairs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

9-(furan-2-yl)-12-(4-propoxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[a]acridin-11-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27NO3/c1-2-15-33-22-12-9-20(10-13-22)28-29-23-7-4-3-6-19(23)11-14-24(29)31-25-17-21(18-26(32)30(25)28)27-8-5-16-34-27/h3-14,16,21,28,31H,2,15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRFJIXQSKWMRLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CO4)NC5=C2C6=CC=CC=C6C=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE
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3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE
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3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE
Reactant of Route 4
3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE
Reactant of Route 5
3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE
Reactant of Route 6
3-(FURAN-2-YL)-12-(4-PROPOXYPHENYL)-1,2,3,4,5,12-HEXAHYDRO-5-AZATETRAPHEN-1-ONE

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